

Application Notes and Protocols for Indium-111 Leukocyte Labeling in Infection Imaging

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Compound of Interest

Compound Name: Indium-111

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Introduction

Indium-111 (In-111) labeled leukocyte scintigraphy is a cornerstone nuclear medicine imaging technique for diagnosing occult infections.[1][2] This method leverages the natural physiological process of leukocyte migration to sites of inflammation, providing a highly specific means of localizing infection.[1][2] Autologous white blood cells (WBCs) are harvested from the patient, radiolabeled with In-111 oxine, and then reinjected intravenously.[3] The subsequent distribution of these radiolabeled cells is imaged using a gamma camera to identify areas of abnormal accumulation, which are indicative of infection.[2] This technique is particularly valuable when other imaging modalities, such as CT or MRI, are inconclusive or contraindicated.[1]

These application notes provide a comprehensive overview of the principles, protocols, and clinical applications of In-111 leukocyte labeling for infection imaging.

Principle of the Method

The underlying principle of In-111 leukocyte imaging is the chemotactic response of leukocytes, primarily neutrophils, to inflammatory signals released at the site of infection.[4] In-111 oxine is a lipophilic chelate that can passively diffuse across the leukocyte cell membrane. Once inside the cell, the In-111 dissociates from the oxine and binds to intracellular components, effectively trapping the radioisotope within the leukocyte.[5] These labeled and

viable leukocytes, when reinjected into the patient, circulate in the bloodstream and migrate to areas of infection, allowing for their visualization through scintigraphic imaging.[\[2\]](#)

Applications

In-111 labeled WBC scintigraphy is a valuable tool for the diagnosis and localization of a variety of infections, including:

- Osteomyelitis: Particularly in the appendicular skeleton.[\[1\]](#)
- Prosthetic Joint Infections: To differentiate between infection and aseptic loosening.[\[1\]](#)
- Vascular Graft Infections.[\[1\]](#)
- Intra-abdominal Abscesses.[\[1\]](#)
- Fever of Unknown Origin (FUO).[\[1\]](#)
- Diabetic Foot Infections: To distinguish between soft tissue infection and osteomyelitis.[\[1\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and characteristics of In-111 leukocyte labeling.

Table 1: Performance Characteristics of **Indium-111** Labeled Leukocyte Imaging

Parameter	Value	Reference
Labeling Efficiency	50% - 80%	[1]
Cell Viability (Trypan Blue Exclusion)	>98% (for validation)	[6]
In Vitro Cell Efflux of ¹¹¹ In (<1 hour)	<5%	[7]
Half-life of ¹¹¹ In	2.8 days	[4]
Photon Energy	174 keV, 247 keV	[4]

Table 2: Diagnostic Accuracy of **Indium-111** Labeled Leukocyte Scintigraphy for Various Infections

Infection Type	Sensitivity	Specificity	Reference
Overall Infection	43% - 100%	69% - 92%	[8]
Osteomyelitis (Overall)	84%	65%	[9]
Acute Osteomyelitis	90% - 95%	-	[5]
Chronic Osteomyelitis	60% - 90%	-	[5]
Prosthetic Joint Infections	74% - 92%	68% - 92%	[2][8]
Diabetic Foot Infections	73% - 89%	69% - 91%	[5]
Abdominal Abscesses	>90% (at 24 hours)	-	[2]
Vascular Graft Infections	High	High	[8]
Fever of Unknown Origin	Lower Utility	-	[8]

Table 3: Biodistribution of **Indium-111** Labeled Leukocytes in Normal Subjects at 24 Hours Post-Injection

Organ	Mean Percentage of Injected Dose (%)	Reference
Spleen	31.2 ± 18.3	[10][11]
Liver	26.3 ± 10.8	[10][11]
Bone Marrow	14.2 ± 5.7	[10][11]
Remainder of Body	28.3 ± 9.9	[10][11]

Note: Transient pulmonary activity is normal and can be observed up to 4 hours post-injection.
[\[2\]](#)

Experimental Protocols

I. Leukocyte Isolation and Labeling with Indium-111 Oxine

This protocol outlines the aseptic procedure for isolating and radiolabeling autologous leukocytes.

Materials:

- Sterile syringes and needles (19-21 gauge)
- Sterile centrifuge tubes (50 mL)
- Acid Citrate Dextrose (ACD) solution
- 6% Hydroxyethyl starch (HES)
- Sterile normal saline (0.9% NaCl)
- **Indium-111** oxine solution (typically 18.5-37 MBq or 0.5-1.0 mCi)
- Patient's own plasma (autologous plasma)
- Laminar flow hood
- Centrifuge

Procedure:

- **Blood Collection:** Aseptically collect 40-60 mL of whole blood from the patient into a syringe containing ACD anticoagulant (typically in a 1:7 ratio of ACD to blood).
- **Erythrocyte Sedimentation:** Transfer the anticoagulated blood to a sterile 50 mL centrifuge tube. Add 6% HES (typically in a 1:5 ratio of HES to blood) and gently mix. Allow the red

blood cells to sediment by gravity for 30-60 minutes at room temperature.

- **Leukocyte-Rich Plasma (LRP) Collection:** Carefully aspirate the upper leukocyte-rich plasma layer and transfer it to a new sterile centrifuge tube.
- **Leukocyte Pelleting:** Centrifuge the LRP at 150-450 x g for 5 minutes to obtain a leukocyte pellet.
- **Platelet-Rich Plasma Removal:** Carefully remove and save the supernatant, which is platelet-rich plasma (PRP). The remaining pellet contains the leukocytes.
- **Leukocyte Washing:** Gently resuspend the leukocyte pellet in 5-10 mL of sterile normal saline and centrifuge again at 150-450 x g for 5 minutes. Discard the supernatant.
- **Radiolabeling:**
 - Gently resuspend the washed leukocyte pellet in 1-2 mL of sterile normal saline.
 - Add approximately 18.5-37 MBq (0.5-1.0 mCi) of In-111 oxine to the cell suspension.
 - Incubate at room temperature for 15-30 minutes with gentle occasional mixing.
- **Washing Post-Labeling:** Add 5-10 mL of the previously saved autologous plasma to the labeled cell suspension and centrifuge at 150-450 x g for 5 minutes. This step is crucial to remove any unbound In-111 oxine.
- **Final Preparation:** Carefully remove and discard the supernatant. Gently resuspend the final labeled leukocyte pellet in 5-10 mL of autologous plasma.
- **Dose Preparation and Administration:** Draw the labeled cell suspension into a sterile syringe for intravenous administration to the patient. The injection should be administered slowly through a large-bore needle (19-21 gauge) to prevent cell damage.

II. Quality Control Procedures

Rigorous quality control is essential to ensure the efficacy and safety of the radiolabeled leukocyte preparation.

1. Visual Inspection:

- Procedure: Before reinjection, visually inspect the final cell suspension for any clots, clumps, or aggregates.
- Acceptance Criteria: The suspension should be free of any visible particulate matter.

2. Labeling Efficiency Calculation:

- Procedure:
 - After the final washing step, measure the radioactivity of the labeled cell pellet and the supernatant separately in a dose calibrator.
 - Calculate the labeling efficiency using the following formula:
- Acceptance Criteria: A labeling efficiency of 50-80% is generally considered acceptable.[\[1\]](#)

3. Cell Viability Assay (Trypan Blue Exclusion - for validation):

- Procedure:
 - Mix a small aliquot of the final labeled cell suspension with an equal volume of 0.4% Trypan Blue solution.
 - Load the mixture onto a hemocytometer and examine under a microscope.
 - Count the number of viable (unstained) and non-viable (blue-stained) cells.
- Acceptance Criteria: For initial validation of the procedure, cell viability should be greater than 98%.[\[6\]](#)

III. Imaging Protocol

Patient Preparation: No specific patient preparation is required.

Imaging Equipment: A large field-of-view gamma camera equipped with a medium-energy collimator.

Imaging Procedure:

- **Injection:** Administer the In-111 labeled leukocytes intravenously. The typical adult dose is 10–18.5 MBq (0.25–0.5 mCi).^[1]
- **Imaging Timepoints:**
 - **Early Imaging (optional):** Planar images may be acquired at 1-4 hours post-injection.
 - **Standard Imaging:** Planar and/or SPECT (Single Photon Emission Computed Tomography) images are typically acquired at 18-24 hours post-injection.
- **Image Acquisition:**
 - **Planar Imaging:** Acquire anterior and posterior whole-body images, as well as static spot views of the region of interest.
 - **SPECT/CT Imaging:** SPECT or SPECT/CT of specific areas can provide better localization of abnormal uptake and anatomical correlation.

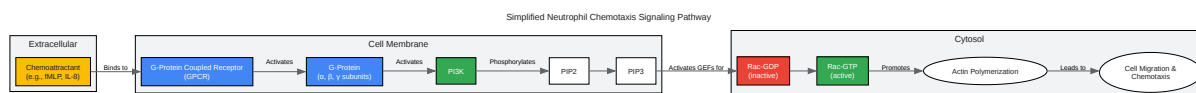
Image Interpretation:

- **Normal Distribution:** At 24 hours, normal physiological uptake of In-111 labeled leukocytes is seen in the spleen, liver, and bone marrow.^[2]
- **Abnormal Accumulation:** Focal areas of increased uptake outside of the normal distribution are considered positive for infection or inflammation. The intensity of uptake at a suspected site of infection is often compared to the uptake in the liver or spleen.

Visualizations

Neutrophil Chemotaxis Signaling Pathway

The migration of neutrophils to a site of infection is a complex process mediated by a cascade of intracellular signaling events initiated by chemoattractants.



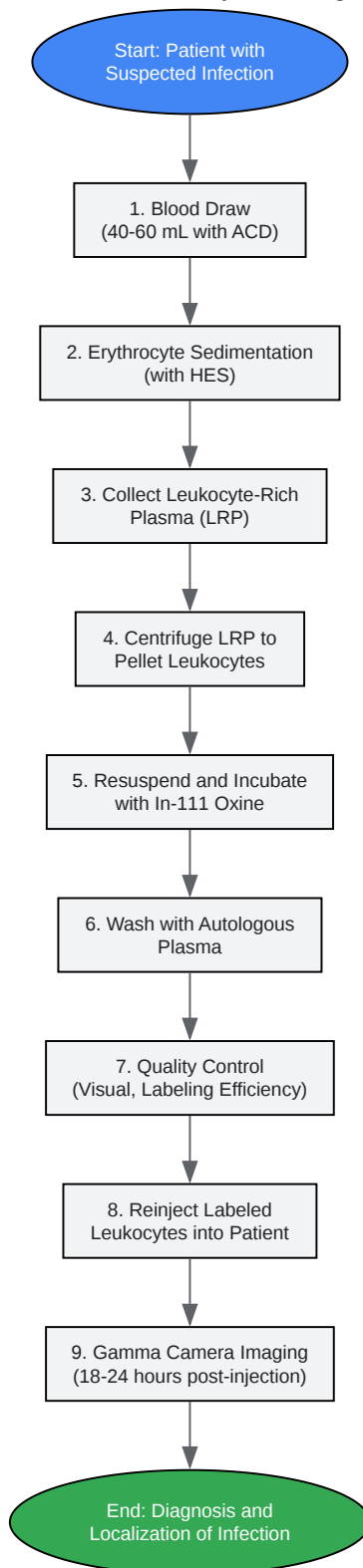
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Caption: Simplified signaling cascade in neutrophil chemotaxis.

Experimental Workflow for Indium-111 Leukocyte Labeling

The following diagram illustrates the major steps involved in the preparation and administration of In-111 labeled leukocytes.

Workflow of Indium-111 Leukocyte Labeling and Imaging

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Caption: Step-by-step workflow for In-111 leukocyte labeling.

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- To cite this document: BenchChem. [Application Notes and Protocols for Indium-111 Leukocyte Labeling in Infection Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102479#indium-111-leukocyte-labeling-for-infection-imaging>]

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